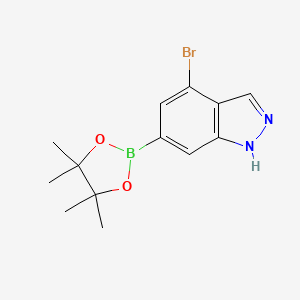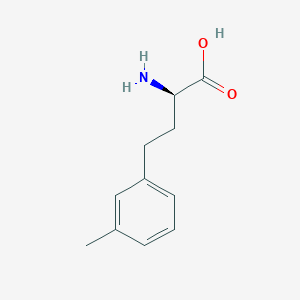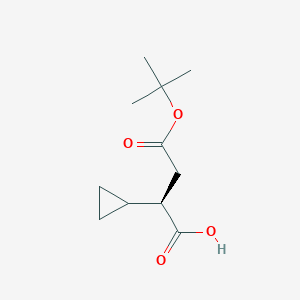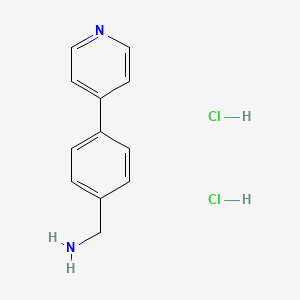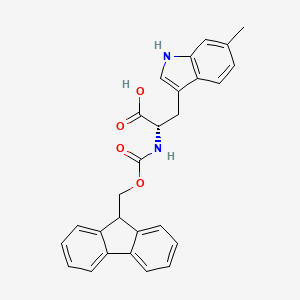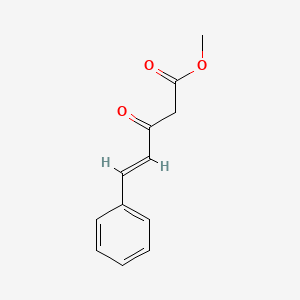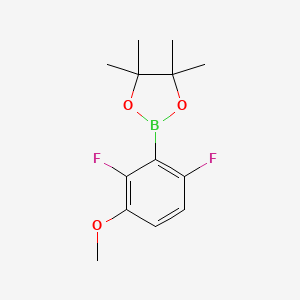
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds. The presence of fluorine atoms and a methoxy group on the phenyl ring enhances its chemical properties, making it a versatile building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester typically involves the borylation of 2,6-difluoro-3-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron. The reaction is usually catalyzed by a palladium complex under mild conditions. A common synthetic route is as follows:
Starting Material: 2,6-Difluoro-3-methoxyphenyl halide (e.g., bromide or iodide).
Borylation Reagent: Bis(pinacolato)diboron.
Catalyst: Palladium complex (e.g., Pd(dppf)Cl2).
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Protodeboronation: The boronic ester group can be removed under acidic conditions to yield the parent aromatic compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), and heating.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acidic conditions (e.g., HCl in methanol).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: 2,6-Difluoro-3-methoxyphenol.
Protodeboronation: 2,6-Difluoro-3-methoxybenzene.
Scientific Research Applications
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid pinacol ester: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
2,6-Dibromo-3-methoxyphenylboronic acid: Contains bromine atoms instead of fluorine, leading to different electronic properties and reactivity.
3-Methoxyphenylboronic acid: Lacks the fluorine atoms, resulting in different chemical behavior and applications.
The unique combination of fluorine and methoxy groups in this compound provides distinct advantages in terms of stability, reactivity, and versatility in various chemical transformations.
Properties
IUPAC Name |
2-(2,6-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOQOIUSXCEZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
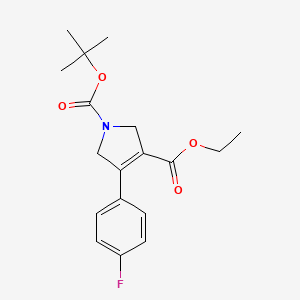
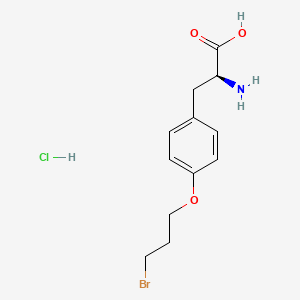
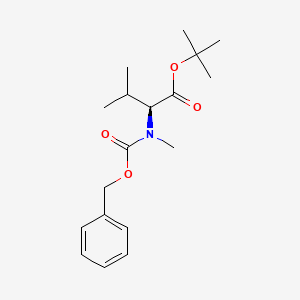
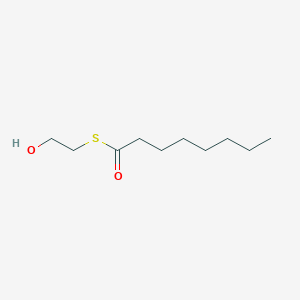
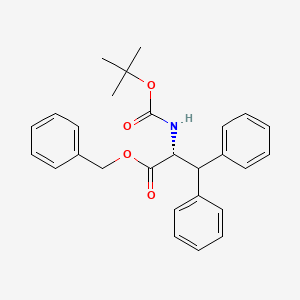
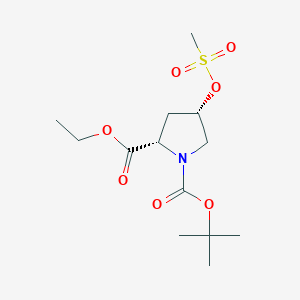
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8095807.png)
